Benzo[k]fluoranthene
Overview
Description
Benzo[k]fluoranthene is an organic compound with the chemical formula C({20})H({12}). It is classified as a polycyclic aromatic hydrocarbon (PAH) and forms pale yellow needles or crystals. This compound is poorly soluble in most solvents and impure samples can appear off-white . This compound is known for its potential genotoxic and carcinogenic properties, making it a subject of interest in environmental and health-related studies .
Mechanism of Action
Target of Action
Benzo[k]fluoranthene, also known as Benzo(k)fluoranthene, is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH) Like other pahs, it is known to interact with organic matter .
Mode of Action
It is known that pahs, including this compound, can interact with organic matter and may have potential mutagenic effects .
Biochemical Pathways
It is known that pahs can be degraded by a broad range of microbes, including bacteria, fungi, and algae, under both aerobic and anaerobic conditions . This degradation process involves catabolic enzymes encoded by microbial genetic makeup .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is characterized by its very low solubility, and it will volatilize slowly once dissolved . It is poorly soluble in most solvents, including water, ethanol, and DMSO . This suggests that its bioavailability may be limited.
Result of Action
It is known that pahs, including this compound, can have toxic, carcinogenic, and mutagenic properties .
Action Environment
The action of this compound is influenced by environmental factors. It is a solid at 20°C with very low volatility . It will volatilize slowly once dissolved and adsorbs very strongly to organic matter . When present in soil, this compound will volatilize and solubilize very slowly . Once the source has disappeared, the adsorbed this compound will take a very long time to disappear, being released in its gaseous or dissolved forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(k)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts cyclization, which involves the use of Lewis acids such as aluminum chloride (AlCl(_{3})) to facilitate the formation of the polycyclic structure . Another approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic aromatic system .
Industrial Production Methods
it can be found as a byproduct in the production of coal tar, coal tar pitch, creosote, bitumen, and asphalt . These materials are often processed to extract various PAHs, including benzo(k)fluoranthene.
Chemical Reactions Analysis
Types of Reactions
Benzo[k]fluoranthene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) can be used.
Substitution: Electrophilic substitution reactions are common, where an electrophile replaces a hydrogen atom in the aromatic ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3}))
Reduction: Lithium aluminum hydride (LiAlH(_{4}))
Substitution: Halogens (chlorine, bromine), nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Benzo[k]fluoranthene has several scientific research applications, including:
Environmental Studies: It is used as a marker for pollution and environmental contamination due to its presence in fossil fuels and combustion products.
Health Research: Its genotoxic and carcinogenic properties make it a subject of interest in cancer research and toxicology studies.
Material Science: This compound and its derivatives are studied for their photophysical and fluorescence properties, which have applications in organic electronics and materials science.
Comparison with Similar Compounds
Benzo[k]fluoranthene is closely related to other polycyclic aromatic hydrocarbons, including:
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
These compounds share similar structures and properties but differ in their specific arrangements of aromatic rings . This compound is unique in its specific ring structure and its particular set of chemical and physical properties.
Properties
IUPAC Name |
benzo[k]fluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBIWFMXWRORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12 | |
Record name | BENZO[K]FLUORANTHENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BENZO(k)FLUORANTHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023909 | |
Record name | Benzo[k]fluoranthene | |
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Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzo[k]fluoranthene appears as pale yellow needles or yellow crystalline solid. (NTP, 1992), Pale yellow to yellow solid; [CAMEO] Fine yellow crystals; [MSDSonline], YELLOW CRYSTALS. | |
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Boiling Point |
896 °F at 760 mmHg (NTP, 1992), 480 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8.0X10-4 mg/L at 25 °C, In water, 0.00076 ppm at 25 °C, Soluble in ethanol, benzene, and acetic acid., Solubility in water: none | |
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Vapor Pressure |
9.59e-11 mmHg at 77 °F (NTP, 1992), 9.65X10-10 mm Hg at 25 °C | |
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Color/Form |
Yellow prisms from hexane or acetic acid, Yellow plates from alcohol; needles from acetic acid | |
CAS No. |
207-08-9 | |
Record name | BENZO[K]FLUORANTHENE | |
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Melting Point |
423 °F (NTP, 1992), 217 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/16173 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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